molecular formula C18H11BrIN B6307505 9-(3-Bromo-4-iodophenyl)-9H-carbazole CAS No. 1638533-90-0

9-(3-Bromo-4-iodophenyl)-9H-carbazole

Cat. No.: B6307505
CAS No.: 1638533-90-0
M. Wt: 448.1 g/mol
InChI Key: RWBPGBSMBCWDBT-UHFFFAOYSA-N
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Description

9-(3-Bromo-4-iodophenyl)-9H-carbazole: is an organic compound with the molecular formula C18H11BrIN It is a derivative of carbazole, a heterocyclic aromatic compound, and features both bromine and iodine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole typically involves the following steps:

    Bromination and Iodination: The phenyl ring of carbazole is first brominated and iodinated to introduce the bromine and iodine substituents at the 3 and 4 positions, respectively. This can be achieved using bromine and iodine reagents under controlled conditions.

    Coupling Reaction: The brominated and iodinated phenyl ring is then coupled with carbazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction requires a palladium catalyst, a base, and appropriate solvents.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and iodine substituents on the phenyl ring make 9-(3-Bromo-4-iodophenyl)-9H-carbazole susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be oxidized using strong oxidizing agents or reduced using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, products can include substituted carbazoles with various functional groups.

    Oxidation and Reduction: Oxidation can lead to the formation of carbazole derivatives with additional oxygen-containing functional groups, while reduction can yield fully or partially reduced carbazole derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 9-(3-Bromo-4-iodophenyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of molecules with specific biological activities.

Industry:

    Materials Science: this compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-(3-Bromo-4-iodophenyl)-9H-carbazole depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    9-Phenyl-9H-carbazole: Lacks the bromine and iodine substituents, making it less reactive in certain chemical reactions.

    9-(4-Bromophenyl)-9H-carbazole:

    9-(4-Iodophenyl)-9H-carbazole: Contains only an iodine substituent, influencing its chemical behavior and uses.

Uniqueness: 9-(3-Bromo-4-iodophenyl)-9H-carbazole is unique due to the presence of both bromine and iodine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for a wider range of chemical modifications and applications compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

9-(3-bromo-4-iodophenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrIN/c19-15-11-12(9-10-16(15)20)21-17-7-3-1-5-13(17)14-6-2-4-8-18(14)21/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBPGBSMBCWDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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